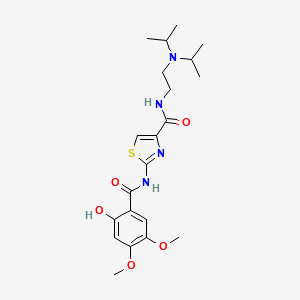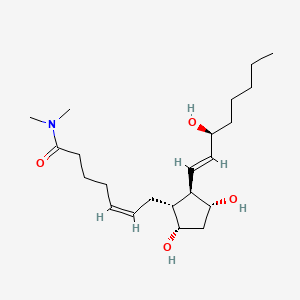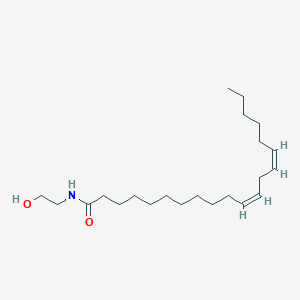
N-cis-11,14-eicosadienoyl ethanolamine
Descripción general
Descripción
N-cis-11,14-eicosadienoyl ethanolamine: is a member of the N-acylethanolamine family, which includes the endocannabinoid anandamide. It is a fatty amide obtained by the formal condensation of (11Z,14Z)-eicosadienoic acid with ethanolamine . This compound is known for its role in various biological processes and is a subject of interest in lipidomics research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-cis-11,14-eicosadienoyl ethanolamine is synthesized through the formal condensation of (11Z,14Z)-eicosadienoic acid with ethanolamine . The reaction typically involves the activation of the carboxylic acid group of (11Z,14Z)-eicosadienoic acid, followed by its reaction with ethanolamine under controlled conditions to form the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may include steps for purification and quality control to ensure the compound’s consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-cis-11,14-eicosadienoyl ethanolamine can undergo various chemical reactions, including:
Oxidation: The double bonds in the eicosadienoyl chain can be oxidized under specific conditions.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group in ethanolamine can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation: Products may include epoxides or hydroxylated derivatives.
Reduction: The primary amine derivative.
Substitution: Various substituted ethanolamine derivatives.
Aplicaciones Científicas De Investigación
N-cis-11,14-eicosadienoyl ethanolamine has several scientific research applications, including:
Chemistry: Used as a model compound in studies of lipid metabolism and synthesis.
Biology: Investigated for its role in cellular signaling and membrane dynamics.
Medicine: Explored for potential therapeutic effects, particularly in relation to its interaction with cannabinoid receptors.
Industry: Utilized in the development of lipid-based formulations and products.
Mecanismo De Acción
The mechanism of action of N-cis-11,14-eicosadienoyl ethanolamine involves its interaction with specific molecular targets, such as cannabinoid receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to effects on cellular processes such as inflammation, pain perception, and neuroprotection .
Comparación Con Compuestos Similares
Anandamide: Another N-acylethanolamine with similar biological activities.
Oleoylethanolamide: Known for its role in appetite regulation and lipid metabolism.
Palmitoylethanolamide: Studied for its anti-inflammatory and analgesic properties.
Uniqueness: N-cis-11,14-eicosadienoyl ethanolamine is unique due to its specific fatty acid chain configuration, which influences its interaction with molecular targets and its biological effects. Its distinct structure allows for specific interactions that may not be observed with other N-acylethanolamines.
Propiedades
IUPAC Name |
(11Z,14Z)-N-(2-hydroxyethyl)icosa-11,14-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,24H,2-5,8,11-21H2,1H3,(H,23,25)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQCBVWCBTUPDQ-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


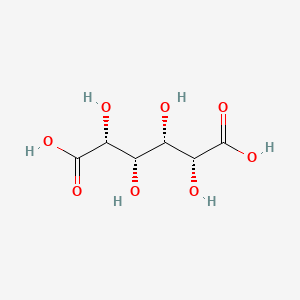
![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)
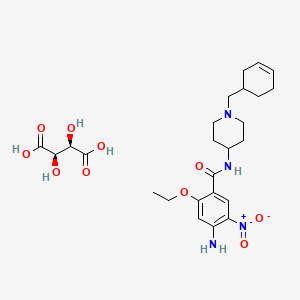

![(1R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1238655.png)
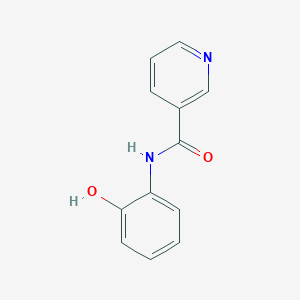
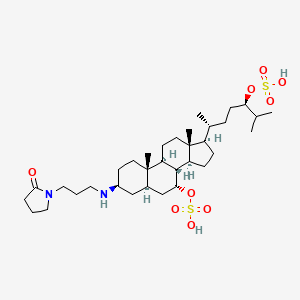

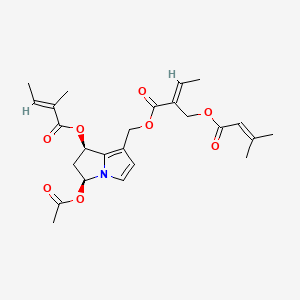
![methyl (3S,4R)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B1238667.png)

